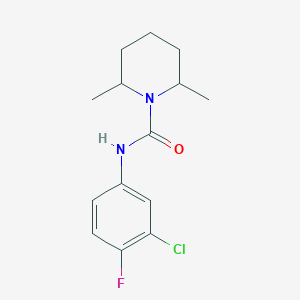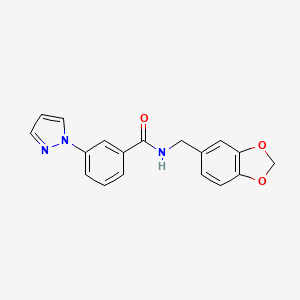![molecular formula C20H28N4O2 B5290676 N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5290676.png)
N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide, also known as MP-10, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and pain management. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage and reduce pain in animal models.
作用機序
The mechanism of action of N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. Additionally, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. Studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, this compound has been shown to reduce pain and protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One advantage of using N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This allows researchers to study the effects of inhibiting these targets on various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide, including exploring its potential as a cancer therapy, investigating its neuroprotective effects, and studying its effects on inflammation and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown significant potential in various scientific research applications, and further studies are needed to fully explore its therapeutic potential.
合成法
The synthesis of N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(4-piperidinylmethyl)benzamide involves several steps, including the reaction of 4-piperidinemethanol with 3-bromomethylbenzoic acid, followed by the reaction of the resulting intermediate with 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine. The final product is obtained through purification and characterization.
特性
IUPAC Name |
N-[2-methoxy-1-(2-methylpyrazol-3-yl)ethyl]-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-24-19(8-11-22-24)18(14-26-2)23-20(25)17-5-3-4-16(13-17)12-15-6-9-21-10-7-15/h3-5,8,11,13,15,18,21H,6-7,9-10,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIZICYCMSAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(COC)NC(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide](/img/structure/B5290600.png)
![1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5290604.png)
![N-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5290611.png)

![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290617.png)
![8-bromo-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole hydrochloride](/img/structure/B5290625.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5290628.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5290644.png)
![8-[3-fluoro-5-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5290658.png)
![3-[(3,4-dimethylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5290666.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(2-methylphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5290684.png)
![1-acetyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5290689.png)
![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5290691.png)
